N6,7-Dimethylquinoline-5,6-diamine N6,7-Dimethylquinoline-5,6-diamine
Brand Name: Vulcanchem
CAS No.: 83407-42-5
VCID: VC20746817
InChI: InChI=1S/C11H13N3/c1-7-6-9-8(4-3-5-14-9)10(12)11(7)13-2/h3-6,13H,12H2,1-2H3
SMILES: CC1=CC2=C(C=CC=N2)C(=C1NC)N
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol

N6,7-Dimethylquinoline-5,6-diamine

CAS No.: 83407-42-5

Cat. No.: VC20746817

Molecular Formula: C11H13N3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

N6,7-Dimethylquinoline-5,6-diamine - 83407-42-5

CAS No. 83407-42-5
Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
IUPAC Name 6-N,7-dimethylquinoline-5,6-diamine
Standard InChI InChI=1S/C11H13N3/c1-7-6-9-8(4-3-5-14-9)10(12)11(7)13-2/h3-6,13H,12H2,1-2H3
Standard InChI Key FAOPMOSOIJRQBP-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=CC=N2)C(=C1NC)N
Canonical SMILES CC1=CC2=C(C=CC=N2)C(=C1NC)N

Chemical Structure and Properties

Molecular Structure

N6,7-Dimethylquinoline-5,6-diamine (CAS: 83407-42-5) is a quinoline derivative with a molecular formula of C11H13N3. The compound features a basic quinoline skeleton with two amino groups at positions 5 and 6, and methyl substituents at the N6 and 7 positions. This structural arrangement contributes to its chemical reactivity and biological properties.

Physical Properties

The physical properties of N6,7-Dimethylquinoline-5,6-diamine are determined by its molecular structure and functional groups. While specific data on this exact compound is limited in the provided search results, we can draw comparisons with related quinoline derivatives. The compound likely exists as a solid at room temperature, with moderate solubility in organic solvents due to its aromatic structure and amine functional groups.

Chemical Characteristics

The chemical behavior of N6,7-Dimethylquinoline-5,6-diamine is influenced by several structural features:

  • The quinoline core provides aromatic character and basic properties

  • The amino groups at positions 5 and 6 serve as nucleophilic centers

  • The methyl substituents modify the electronic distribution and reactivity

  • The nitrogen atoms contribute to potential hydrogen bonding and metal coordination

These characteristics make the compound suitable for various chemical transformations and biological interactions.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of N6,7-Dimethylquinoline-5,6-diamine likely follows similar pathways to those used for related quinoline derivatives. Based on methodologies for similar compounds, a potential synthetic route would involve the reduction of nitro precursors. For example, the synthesis of quinoline-5,6-diamine involves the reduction of 5-amino-6-nitroquinoline using hydrogen gas in the presence of palladium catalysts .

A typical reaction scheme might involve:

  • Starting with an appropriately substituted nitroquinoline derivative

  • Reduction of the nitro group to an amino group

  • Selective methylation of the nitrogen atoms to achieve the desired substitution pattern

Laboratory Scale Synthesis

For laboratory preparation, the following conditions might be employed:

  • Reaction medium: Ethanol or methanol as solvent

  • Catalyst: 10% palladium on activated carbon

  • Hydrogen source: H2 gas via balloon

  • Reaction time: Approximately 2-4 hours

  • Purification: Column chromatography using a methanol/dichloromethane gradient

Similar quinoline derivatives like quinoline-5,6-diamine have been prepared with yields of approximately 89% using such methods .

Chemical Reactivity and Reactions

Types of Reactions

N6,7-Dimethylquinoline-5,6-diamine can participate in various chemical reactions typical of aromatic amines and heterocyclic compounds. These include:

  • Oxidation reactions involving the amino groups

  • Reduction reactions that may affect the quinoline ring

  • Substitution reactions at various positions of the ring system

  • Coordination with metal ions through the nitrogen atoms

The reactivity profile of this compound makes it valuable as a building block in organic synthesis and pharmaceutical development.

Reaction Conditions

Typical reaction conditions for transformations involving N6,7-Dimethylquinoline-5,6-diamine would include:

Table 1: Representative Reaction Conditions for N6,7-Dimethylquinoline-5,6-diamine Transformations

Reaction TypeReagentsConditionsExpected Products
OxidationKMnO4, CrO3Room temperature to 60°CQuinolones, quinoline N-oxides
ReductionNaBH4, H2/PdRoom temperature, 1-3 atmModified ring systems
SubstitutionHalogenating agentsVariable temperaturesHalogenated derivatives
Metal coordinationMetal saltsMild conditionsMetal complexes

Biological Activities and Applications

Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial properties, and N6,7-Dimethylquinoline-5,6-diamine may share these characteristics. Research on related compounds indicates effectiveness against various bacterial strains. The presence of amino groups in the structure may contribute to interactions with bacterial cell components, potentially disrupting essential cellular processes.

Pharmaceutical Applications

The structural similarity of N6,7-Dimethylquinoline-5,6-diamine to compounds with established pharmaceutical applications suggests potential uses in drug development. Notably, other quinoline derivatives have been investigated for various therapeutic applications:

  • As dopamine receptor agonists

  • For serotonergic activity

  • As building blocks for more complex pharmaceutical agents

For instance, imidazoquinoline derivatives have shown potent dopamine agonist activity when tested in animals .

Structure-Activity Relationships

Functional Group Contributions

The biological activity of N6,7-Dimethylquinoline-5,6-diamine is likely influenced by specific structural features:

Table 2: Structure-Activity Relationships in N6,7-Dimethylquinoline-5,6-diamine

Structural FeaturePotential Contribution to Activity
Quinoline coreBase scaffold for biological recognition
Amino groups (5,6-positions)Hydrogen bonding, increased water solubility
Methyl groups (N6,7-positions)Modulation of lipophilicity, steric effects
Nitrogen atom in quinolinePotential for protonation, hydrogen bonding

Comparison with Related Compounds

Structural analogs of N6,7-Dimethylquinoline-5,6-diamine show varying biological activities depending on subtle structural differences. For example, imidazoquinolines like (R)-5,6-dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine have demonstrated potent dopamine agonist properties in animal studies . These compounds undergo metabolism, including N-demethylation and oxidation, which can affect their biological activity profiles.

Similar structure-activity patterns might be expected for N6,7-Dimethylquinoline-5,6-diamine, where metabolic transformations could potentially generate active metabolites with distinct pharmacological properties.

Research Applications and Future Directions

As a Chemical Building Block

N6,7-Dimethylquinoline-5,6-diamine serves as a valuable building block in the synthesis of more complex molecules with potential applications in:

  • Pharmaceutical research for developing new therapeutic agents

  • Material science for creating functional materials

  • Coordination chemistry for metal complexation

  • Dye chemistry for developing new chromophores

Future Research Directions

Several promising research directions for N6,7-Dimethylquinoline-5,6-diamine include:

  • Detailed structure-activity relationship studies to optimize biological activities

  • Investigation of metal complexes and their potential applications

  • Development of more efficient synthetic routes

  • Exploration of potential applications in materials science

  • Assessment of specific antimicrobial and anticancer mechanisms

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